molecular formula C16H18ClNO5 B14377365 1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 90018-20-5

1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14377365
CAS No.: 90018-20-5
M. Wt: 339.77 g/mol
InChI Key: BHMMMORZBQANAK-UHFFFAOYSA-M
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Description

1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with acetyl and methyl groups, and it is paired with a perchlorate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3-acetylphenylboronic acid with 2,4,6-trimethylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting pyridinium salt is then treated with perchloric acid to obtain the perchlorate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The acetyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-2,4,6-trimethylpyridine: Similar structure but lacks the pyridinium ion.

    2,4,6-Trimethylpyridine: A simpler compound with only methyl groups on the pyridine ring.

    3-Acetylphenylboronic acid: Contains the acetylphenyl group but lacks the pyridinium structure.

Uniqueness

1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of acetyl, methyl, and pyridinium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90018-20-5

Molecular Formula

C16H18ClNO5

Molecular Weight

339.77 g/mol

IUPAC Name

1-[3-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate

InChI

InChI=1S/C16H18NO.ClHO4/c1-11-8-12(2)17(13(3)9-11)16-7-5-6-15(10-16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BHMMMORZBQANAK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C(=O)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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